Photoinitiation Conversion Efficiency vs. Phosphine Oxide Derivative
In a direct head-to-head study within the same publication, 4-(10-phenylanthracen-9-yl)benzaldehyde (designated DPO) outperformed its downstream phosphine oxide derivative DPOH in photopolymerization efficiency. When initiating ethoxylated trimethylolpropane triacrylate under identical LED irradiation, DPO yielded a double bond conversion of 95%, compared to 87% for DPOH [1]. For trimethylolpropane triacrylate, both compounds achieved conversions in the range of 49%–68%, demonstrating consistent photoactivity across acrylate monomers [1]. This establishes DPO as the more efficient photoinitiator in the DPO/DPOH synthetic lineage, challenging the assumption that further derivatization necessarily enhances performance.
| Evidence Dimension | Double bond conversion (ethoxylated trimethylolpropane triacrylate) |
|---|---|
| Target Compound Data | 95% (DPO) |
| Comparator Or Baseline | 87% (DPOH — (hydroxy(4-(10-phenylanthracen-9-yl)phenyl)methyl)diphenylphosphine oxide) |
| Quantified Difference | DPO exceeds DPOH by 8 percentage points (relative improvement ~9%) |
| Conditions | Real-time infrared spectroscopy; LED light source; ethoxylated trimethylolpropane triacrylate monomer; Jiangnan University, 2025 |
Why This Matters
For procurement decisions in UV-LED photocurable coating or 3D-printing resin formulation, the higher conversion efficiency of DPO directly translates to faster cure speeds, lower residual monomer, and reduced photoinitiator loading relative to its phosphine oxide congener.
- [1] Sun YH, Xiang Q, Liu PC, Liu R, Zhang LP, Zhu Y. Study on Synthesis and Performance of LED Photoinitiators Based on 9,10-Diphenylanthracene Skeleton. Paint & Coatings Industry, 2025, 55(5), 1–15. ISSN 0253-4312. (DPO double bond conversion 95% for ethoxylated TMPTA; DPOH 87%). View Source
